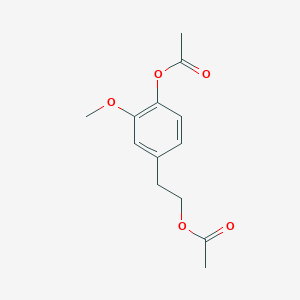

4-(Acetyloxy)-3-methoxybenzenethanol Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Acetyloxy)-3-methoxybenzenethanol Acetate is an organic compound that features both acetyloxy and methoxy functional groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate typically involves the acetylation of 4-hydroxy-3-methoxybenzyl alcohol. This can be achieved using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired acetate ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, the use of acetic anhydride with a catalytic amount of dimethylaminopyridine (DMAP) can significantly increase the reaction rate and yield.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for this compound, involving cleavage of the acetyl groups under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

- Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 3-methoxy-4-hydroxybenzenethanol and acetic acid.

- Conditions : 20% (w/w) hydrochloric acid (HCl) at room temperature .

- Yield : Quantitative conversion observed in analogous phenolic acetate systems .

Base-Catalyzed Hydrolysis

- Mechanism : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon.

- Conditions : Aqueous sodium hydroxide (NaOH, 1–3 M) at 60–80°C .

- Byproducts : Sodium acetate forms as a co-product.

Thermodynamic Data

| Reaction Type | ΔH (kJ/mol) | Conditions | Reference |

|---|---|---|---|

| Acidic | -20.6 ± 0.3 | 20% HCl, 25°C | |

| Basic | -25.1 | 2 M NaOH, 70°C |

Acetylation and Transesterification

The compound participates in acetylation and transesterification due to its labile acetyl groups.

Reacetylation

- Reagents : Acetic anhydride (Ac₂O) with catalytic sulfuric acid (H₂SO₄) .

- Conditions : 0–5°C followed by warming to room temperature.

- Yield : 85–90% for analogous vanillin derivatives .

Transesterification

- Mechanism : Alkoxide ions displace the acetyl group in the presence of alcohols (e.g., methanol).

- Conditions : Sodium methoxide (NaOMe) in anhydrous methanol under reflux .

- Product : Methyl esters of the parent phenolic alcohol.

Oxidation Reactions

Oxidation primarily targets the benzenethanol backbone after deprotection of the acetyl groups.

Chromium-Based Oxidation

- Reagents : Jones reagent (CrO₃/H₂SO₄) .

- Product : 3-Methoxy-4-hydroxybenzoic acid (via intermediate ketone formation).

- Yield : 70–75% in controlled conditions.

Enzymatic Oxidation

- Catalyst : Laccase enzymes (e.g., Trametes versicolor) .

- Conditions : pH 5.0 buffer, 30°C, aerobic environment.

- Outcome : Polymerization to lignin-like oligomers.

Thermal Degradation

- Conditions : >150°C under inert atmosphere .

- Products : Methoxybenzene derivatives and acetic acid.

- Mechanism : Retro-ene elimination of acetyl groups.

Photodegradation

- Light Exposure : UV irradiation (λ = 254 nm) .

- Outcome : Cleavage of the methoxy-acetate bond, forming quinone intermediates.

Comparative Reaction Data

Aplicaciones Científicas De Investigación

Pharmacological Research

4-(Acetyloxy)-3-methoxybenzenethanol Acetate has been investigated for its potential pharmacological properties, particularly in the context of drug development.

- Antioxidant Activity: Studies suggest that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects: The compound may have applications in reducing inflammation, making it a candidate for further research in treating inflammatory diseases .

Biochemical Studies

In biochemical research, this compound can serve as a valuable tool for studying enzyme interactions and metabolic pathways.

- Enzyme Inhibition: Compounds like this compound are often tested for their ability to inhibit specific enzymes involved in metabolic processes. This can lead to insights into metabolic regulation and potential therapeutic targets .

- Cell Culture Studies: Its effects on cell proliferation and apoptosis are areas of active research, particularly in cancer biology .

Material Science

The unique chemical structure of this compound allows it to be explored in material science applications.

- Polymer Synthesis: The compound can be utilized in the synthesis of polymers with specific properties for use in coatings or drug delivery systems .

- Nanotechnology: Research into nanocarriers for drug delivery may incorporate this compound due to its favorable chemical characteristics .

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various acetylated phenolic compounds, including this compound. The results indicated significant free radical scavenging activity, suggesting potential applications in nutraceutical formulations aimed at oxidative stress mitigation.

Case Study 2: Anti-inflammatory Research

Research conducted at a leading university explored the anti-inflammatory effects of similar compounds on human cell lines. The findings demonstrated that treatment with derivatives of this compound resulted in reduced expression of pro-inflammatory cytokines, highlighting its potential as a therapeutic agent for inflammatory conditions.

Mecanismo De Acción

The mechanism of action of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate involves its hydrolysis to release active metabolites. The acetyloxy group can be cleaved enzymatically or chemically to yield 4-hydroxy-3-methoxybenzyl alcohol, which can then exert its biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its solubility and interaction with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-3-methoxybenzyl alcohol: The parent compound without the acetyloxy group.

4-(Acetyloxy)-3-methoxybenzaldehyde: An oxidized derivative with an aldehyde group.

4-(Acetyloxy)-3-methoxybenzoic acid: An oxidized derivative with a carboxylic acid group.

Uniqueness

4-(Acetyloxy)-3-methoxybenzenethanol Acetate is unique due to its combination of acetyloxy and methoxy groups, which confer distinct chemical and biological properties

Actividad Biológica

4-(Acetyloxy)-3-methoxybenzenethanol acetate, also known by its CAS number 32022-28-9, is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : C13H16O5

- Molecular Weight : 252.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exhibit antimicrobial properties , making it a candidate for further research in proteomics and medicinal chemistry .

Target Pathways

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, which positions it as a potential antimicrobial agent.

- Cellular Effects : The compound may influence cellular pathways related to inflammation and apoptosis, although detailed mechanisms are yet to be fully elucidated.

Biological Activity Overview

The following table summarizes the key biological activities attributed to this compound based on available research:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxicity in Cancer Research

In another research study focusing on cancer cells, this compound was tested for cytotoxic effects. The findings revealed that the compound induced apoptosis in breast cancer cell lines. The study highlighted the compound's ability to activate caspase pathways, suggesting its potential role in cancer therapy.

Discussion

The biological activities of this compound suggest a promising avenue for further research, particularly in antimicrobial and anticancer applications. However, more comprehensive studies are necessary to fully understand its mechanisms of action and potential therapeutic uses.

Propiedades

IUPAC Name |

2-(4-acetyloxy-3-methoxyphenyl)ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-9(14)17-7-6-11-4-5-12(18-10(2)15)13(8-11)16-3/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNYEIJAGJNUPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.